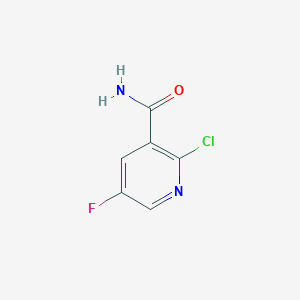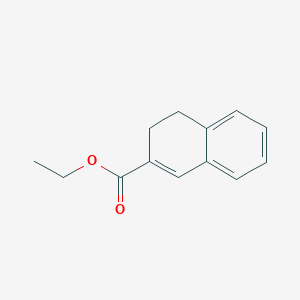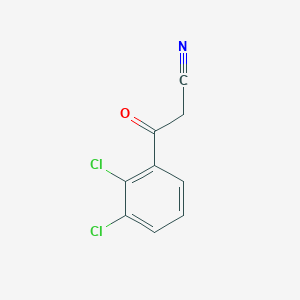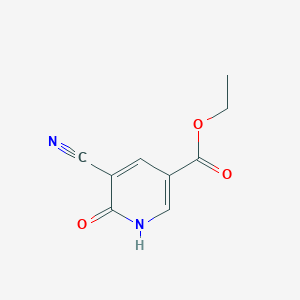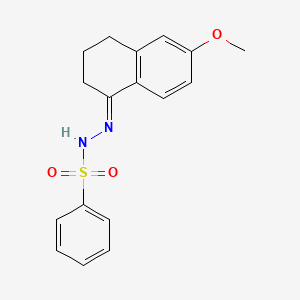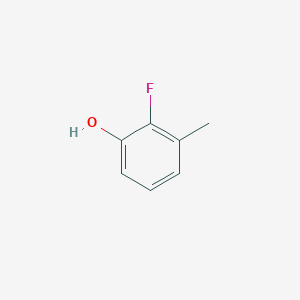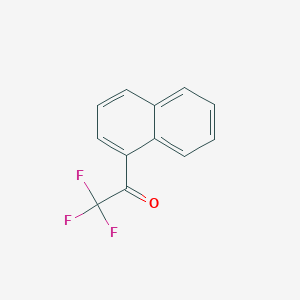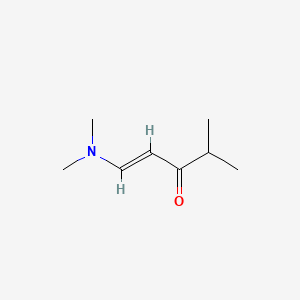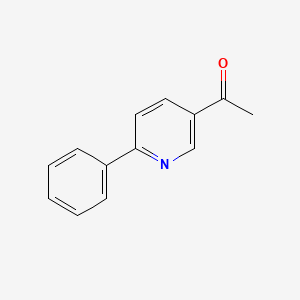
1-(6-Phenylpyridin-3-yl)ethanone
Descripción general
Descripción
“1-(6-Phenylpyridin-3-yl)ethanone” is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.236 .
Molecular Structure Analysis
The molecular structure of “1-(6-Phenylpyridin-3-yl)ethanone” can be represented by the InChI string: InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 . Its canonical SMILES representation is: CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Phenylpyridin-3-yl)ethanone” include a molecular weight of 197.23 g/mol . The compound has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 30 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
1-(6-Phenylpyridin-3-yl)ethanone serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been explored for their potential in creating novel chemical entities with diverse biological activities. For example, derivatives synthesized from this compound have been evaluated for antimicrobial properties, demonstrating effectiveness against a range of microbial strains (Sherekar et al., 2022; Kumar B.R. Chaitanya et al., 2022).
Antimicrobial and Anticancer Activities
The chemical modifications of 1-(6-Phenylpyridin-3-yl)ethanone have led to compounds with significant antimicrobial and anticancer activities. These synthesized compounds, including their metal complexes, exhibit cytotoxic effects on various carcinoma cell lines and show promising antibacterial properties against both gram-positive and gram-negative bacteria (Kumar B.R. Chaitanya et al., 2022).
Pharmacological Research
In the realm of pharmacological research, 1-(6-Phenylpyridin-3-yl)ethanone and its derivatives have been identified as potential inhibitors of HIV-1 replication, showcasing the compound's versatility in drug discovery and development (Zhiping Che et al., 2015). Additionally, novel synthetic routes have been developed to create compounds with enhanced biological properties, further underlining the significance of 1-(6-Phenylpyridin-3-yl)ethanone in scientific research (D. Kopchuk et al., 2017).
Material Science and Luminescent Properties
The compound has also found applications in material science, where its derivatives are used in the synthesis of complexes with notable luminescent properties. Such properties are valuable for the development of new materials and technologies (Jun Xu et al., 2010).
Propiedades
IUPAC Name |
1-(6-phenylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDXJCNTSQZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486603 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenylpyridin-3-yl)ethanone | |
CAS RN |
35022-79-8 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

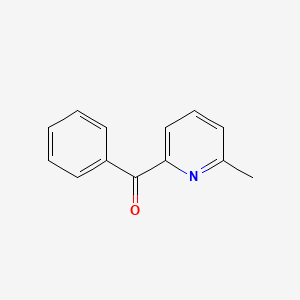
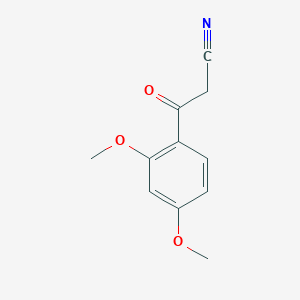
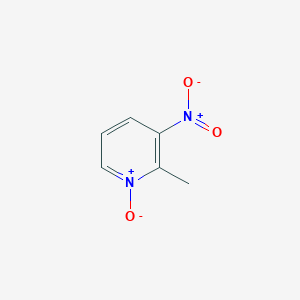

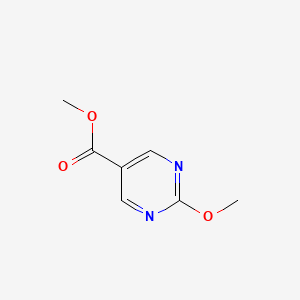
![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)
